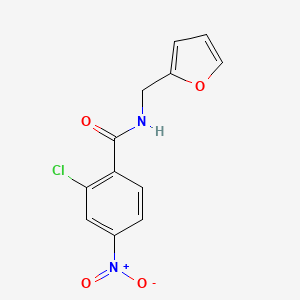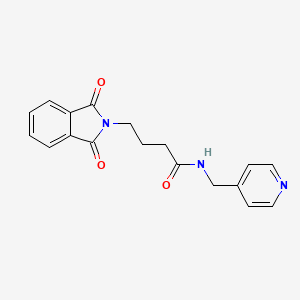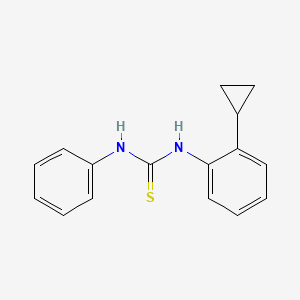
2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as Tinuvin 765, is a UV stabilizer that is widely used in various applications such as coatings, plastics, and adhesives. This compound acts as a radical scavenger and prevents the degradation of polymers by UV radiation.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves its ability to act as a radical scavenger. When exposed to UV radiation, polymers undergo a process of photodegradation that generates free radicals. These free radicals can react with other molecules in the polymer and cause chain scission, cross-linking, and other forms of degradation. 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide reacts with these free radicals and neutralizes them, preventing further degradation.
Biochemical and Physiological Effects
There are no known biochemical or physiological effects of 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in living organisms. This compound is not intended for use in pharmaceuticals or food products and is primarily used in industrial applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in lab experiments is its effectiveness in preventing the degradation of polymers by UV radiation. This compound can be used to improve the durability and longevity of various materials, including coatings, plastics, and adhesives. However, one limitation of using this compound is its potential toxicity and environmental impact. As with any chemical, proper safety measures should be taken when handling and disposing of 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide.
Direcciones Futuras
There are several future directions for research on 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One area of interest is the development of more efficient and environmentally friendly synthesis methods. Another direction is the exploration of new applications for this compound, such as in the field of renewable energy. Additionally, further studies on the toxicity and environmental impact of 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide are needed to ensure its safe use in industrial applications.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves the reaction of 2,5-dimethylaniline with 2,2,6,6-tetramethyl-4-piperidinol in the presence of acetic anhydride. The reaction is followed by the addition of benzoyl chloride to the mixture. The product is then purified by recrystallization to obtain a white crystalline solid.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been extensively studied for its UV stabilizing properties in various applications. It has been found to be effective in preventing the degradation of polymers by UV radiation, which can lead to discoloration, cracking, and loss of mechanical properties. This compound has been used in the formulation of coatings, plastics, and adhesives to improve their durability and longevity.
Propiedades
IUPAC Name |
2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-12-7-8-13(2)15(9-12)16(21)19-14-10-17(3,4)20-18(5,6)11-14/h7-9,14,20H,10-11H2,1-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBVWINBXUTERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)



![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)
![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)

![N-(2,3-dimethylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5740874.png)